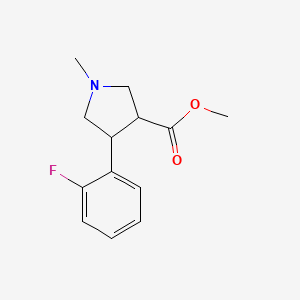

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-15-7-10(11(8-15)13(16)17-2)9-5-3-4-6-12(9)14/h3-6,10-11H,7-8H2,1-2H3 |

InChI Key |

VWHZWDWGOAOBKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of Schiff base or imine intermediate | Condensation of 2-fluorobenzaldehyde with an amine precursor | 2-fluorobenzaldehyde, methylamine or related amine, ethanol or methanol solvent, reflux |

| 2 | Cyclization to form pyrrolidine ring | Mannich-type or nucleophilic cyclization involving β-ketoesters or equivalents | Ethyl acetoacetate or similar, base such as sodium ethoxide, reflux in ethanol |

| 3 | N-Methylation | Introduction of methyl group on pyrrolidine nitrogen | Methyl iodide or dimethyl sulfate, base such as potassium carbonate, mild heating |

| 4 | Esterification | Formation of methyl ester at 3-position | Methanol, acid catalyst (e.g., sulfuric acid), reflux |

This sequence allows for the controlled assembly of the complex molecular architecture with stereochemical considerations addressed by choice of chiral auxiliaries or catalysts if enantiopure products are desired.

Detailed Preparation Methods and Reaction Conditions

Formation of the Pyrrolidine Core

- The initial step involves reacting 2-fluorobenzaldehyde with methylamine to form a Schiff base intermediate.

- This intermediate undergoes cyclization with β-ketoester compounds (e.g., ethyl acetoacetate) under basic conditions (sodium ethoxide) to yield the pyrrolidine ring system.

- The reaction is typically performed in ethanol or methanol under reflux to ensure complete conversion.

- Control of temperature (generally reflux temperature of the solvent) and reaction time (several hours) is critical to maximize yield and minimize side reactions.

N-Methylation of Pyrrolidine Nitrogen

- The secondary amine nitrogen on the pyrrolidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

- The reaction is conducted in the presence of a base (e.g., potassium carbonate) to neutralize the generated acid.

- Mild heating (40–60°C) is employed to facilitate methylation without decomposing sensitive groups.

- Purification is achieved by column chromatography or recrystallization.

Esterification to Methyl Ester

- The carboxylic acid or intermediate carboxylate is esterified using methanol and an acid catalyst (such as sulfuric acid or hydrochloric acid).

- Reflux conditions are maintained for several hours to drive the reaction to completion.

- The methyl ester formation enhances the compound’s lipophilicity and stability.

Alternative and Advanced Synthetic Approaches

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) can be employed to introduce the 2-fluorophenyl group onto a preformed pyrrolidine scaffold, offering regioselectivity and functional group tolerance.

- Use of chiral auxiliaries or catalysts during cyclization steps can provide stereochemical control, yielding enantiomerically enriched products.

- Continuous flow reactors have been reported in related pyrrolidine syntheses to improve scalability, reaction control, and yield.

- Purification techniques include recrystallization and gradient column chromatography (e.g., hexane/ethyl acetate 3:1) to isolate high-purity compounds.

Research Findings and Optimization Data

| Parameter | Optimal Condition | Effect on Yield/Purity | Notes |

|---|---|---|---|

| Temperature during cyclization | Reflux in ethanol (~78°C) | High conversion, minimal side products | Lower temps reduce yield; higher temps cause decomposition |

| Base for cyclization | Sodium ethoxide (0.1–0.2 eq) | Efficient ring closure | Strong bases like NaH may cause side reactions |

| Methylation agent | Methyl iodide, 1.2 eq | >90% methylation efficiency | Excess methyl iodide avoided to minimize quaternization |

| Esterification catalyst | Sulfuric acid (catalytic) | >95% ester formation | Acid concentration controlled to prevent hydrolysis |

| Purification | Column chromatography (hexane/ethyl acetate 3:1) | >98% purity | Gradient elution improves separation of isomers |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Schiff base formation | Condensation | 2-fluorobenzaldehyde, methylamine | Reflux in ethanol, 4–6 h | Imine intermediate |

| Pyrrolidine ring cyclization | Mannich-type reaction | Ethyl acetoacetate, sodium ethoxide | Reflux in ethanol, 6–12 h | Pyrrolidine core |

| N-Methylation | Alkylation | Methyl iodide, K2CO3 | 40–60°C, 3–5 h | N-methylpyrrolidine |

| Esterification | Fischer esterification | Methanol, H2SO4 | Reflux, 4–8 h | Methyl ester formation |

| Purification | Chromatography | Hexane/ethyl acetate | Ambient temperature | High purity product |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical distinction lies in the position of fluorine on the phenyl ring. For example:

- Methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3-carboxylate () features a 4-fluorophenyl group, whereas the target compound has a 2-fluorophenyl substituent.

- Flufenoxuron (), a pesticide, contains a 2-fluorophenyl group but differs in its benzamide backbone. The fluorine’s electron-withdrawing effect in both compounds may enhance stability against oxidative degradation, though the ester group in the target compound could increase hydrolytic susceptibility relative to amides .

Heterocyclic Core Variations

The pyrrolidine ring in the target compound contrasts with other nitrogen-containing heterocycles:

- Piperazine derivatives (e.g., compounds 1a and 1b in ) exhibit reduced stability in acidic environments due to their tertiary amine groups. The pyrrolidine ring in the target compound, with its smaller ring size and methyl substitution, may confer greater conformational rigidity and resistance to gastric degradation .

- Thiazole-pyrimidine hybrids (e.g., compounds 14f–14j in ) incorporate sulfur and nitrogen heterocycles, which enhance π-π stacking interactions. The pyrrolidine core in the target compound lacks this feature but offers simpler synthetic accessibility .

Functional Group Impact

- Ester vs. Amide Groups : The methyl ester in the target compound is more hydrolytically labile than the sulfonamide or trifluoroacetamide groups in and . This could limit its oral bioavailability unless prodrug strategies are employed .

- Nitro and Spiro Modifications : The spiro-indoline structure in introduces steric complexity absent in the target compound. The nitro group in may enhance electrophilic reactivity, whereas the fluorine in the target compound primarily modulates lipophilicity .

Structural and Property Comparison Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s pyrrolidine core and ester group suggest straightforward synthesis via reductive amination and esterification, akin to methods in (e.g., 65–70% yields for thiazole derivatives) .

- Biological Potential: Fluorophenyl-substituted triazoles () and benzamides () demonstrate antimicrobial and pesticidal activities, suggesting the target compound may share similar properties. However, empirical validation is required .

- Stability Considerations : Unlike piperazine derivatives (), the pyrrolidine ring’s rigidity may mitigate acid-catalyzed degradation, though ester hydrolysis remains a concern .

Biological Activity

Inhibition of Nematode Motility

One of the most significant biological activities of Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is its ability to inhibit nematode motility. In a high-throughput screening assay, this compound (referred to as HF-00014) demonstrated notable inhibitory effects on the motility of Caenorhabditis elegans .

Case Study: C. elegans Motility Inhibition

A dose-response study was conducted to evaluate the compound's effectiveness:

| Compound | IC50 (μM) |

|---|---|

| HF-00014 | 5.6 |

| Monepantel (positive control) | 0.06 |

| Moxidectin (positive control) | 0.03 |

The study revealed that HF-00014 achieved 83% motility inhibition in C. elegans transitioning from the L4 to adult stage at a concentration of 20 μM .

Potential Therapeutic Applications

While specific therapeutic applications for this compound are not directly mentioned in the search results, its biological activity suggests potential uses in various fields:

- Antiparasitic Agent : The compound's ability to inhibit nematode motility indicates potential use as an antiparasitic drug .

- Anti-inflammatory Properties : Some pyrrolidine derivatives have shown anti-inflammatory effects, suggesting this compound might have similar properties.

- Neuroprotective Effects : Certain pyrrolidine-based compounds have demonstrated neuroprotective properties, which could be an area for further investigation with this molecule.

The mechanism of action of this compound likely involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. One potential mechanism is the inhibition of equilibrative nucleoside transporters, which could affect nucleotide synthesis and adenosine regulation.

Structure-Activity Relationship (SAR)

While not specific to this compound, SAR studies on similar molecules provide insights into the importance of structural elements:

- The presence of an aromatic ring conjugated to certain functional groups (e.g., oxadiazole) is crucial for biological activity .

- The position of substituents on the phenyl ring can significantly affect activity. For instance, in related compounds, moving a methyl group from the para- to meta- or ortho- position resulted in substantial loss of activity .

Future Research Directions

Based on the available data, future research on this compound should focus on:

- Assessing its toxicity on human cell lines, such as HepG2 hepatoma cells .

- Establishing comprehensive dose-response relationships .

- Evaluating its cellular and molecular effects on C. elegans tissues .

- Conducting medicinal chemistry and structure-activity relationship (SAR) studies to optimize its properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.